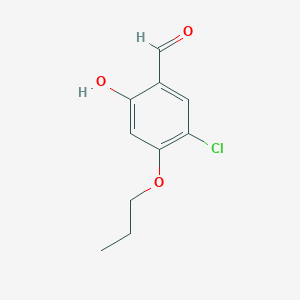

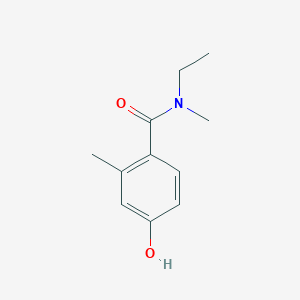

N-ethyl-4-hydroxy-N,2-dimethylbenzamide

Overview

Description

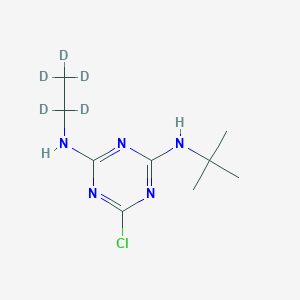

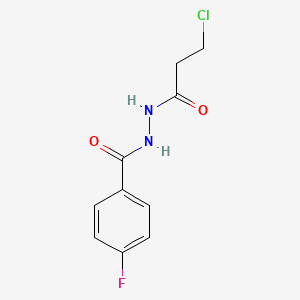

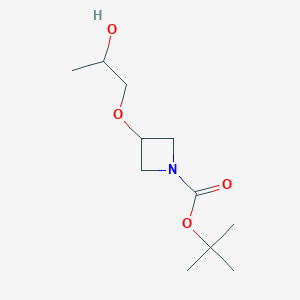

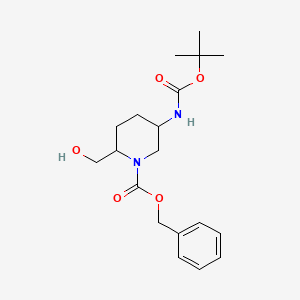

“N-ethyl-4-hydroxy-N,2-dimethylbenzamide” is a chemical compound with the molecular formula C11H15NO2. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a class of compounds that have a wide range of applications in medicine and other fields .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), an amide group (a carbonyl group (C=O) attached to a nitrogen atom), and various substitutions on the benzene ring and the nitrogen atom .Chemical Reactions Analysis

As a benzamide derivative, “this compound” could potentially undergo a variety of chemical reactions. These might include hydrolysis of the amide bond, electrophilic aromatic substitution on the benzene ring, or reactions of the hydroxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could influence these properties include the presence and position of the hydroxy group, the size and nature of the alkyl groups attached to the nitrogen atom, and the overall shape and polarity of the molecule .Scientific Research Applications

Chemical Reactions and Synthesis

N-ethyl-4-hydroxy-N,2-dimethylbenzamide and similar compounds have been a focus in chemical synthesis research. For example, Mukaiyama and Yamaguchi (1966) investigated the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to the formation of heterocyclic compounds and dehydrated products (Mukaiyama & Yamaguchi, 1966). Similarly, the work by Ross et al. (1983) on the metabolism of N,N-dimethylbenzamides to N-hydroxymethyl compounds provides insights into the stability and transformation pathways of these compounds (Ross et al., 1983).

Photographic and Imaging Applications

This compound derivatives have potential applications in imaging and photography. For example, Shoghi-Jadid et al. (2002) utilized a derivative of N,N-dimethylbenzamide in conjunction with positron emission tomography for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Organic Synthesis and Chemical Properties

Extensive research has been conducted on the synthesis and characterization of various N,N-dimethylbenzamide derivatives. Hanessian and Moralioglu (1972) explored the chemical properties and synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, providing insights into the potential applications of these compounds in organic chemistry (Hanessian & Moralioglu, 1972).

Biological Activity Studies

While avoiding specifics on drug use and dosage, it's noteworthy that derivatives of N,N-dimethylbenzamide have been studied for various biological activities. For instance, research by Yung, Lo, and Vohra (1972) on 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides demonstrated potential antiarrhythmic properties (Yung, Lo, & Vohra, 1972).

Safety and Hazards

Future Directions

The future directions for research on “N-ethyl-4-hydroxy-N,2-dimethylbenzamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name |

N-ethyl-4-hydroxy-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-12(3)11(14)10-6-5-9(13)7-8(10)2/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLONQLGDINRBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)